4-Benzyl-2-phenyl-1,3-oxazol-5-ol
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Overview
Description
4-Benzyl-2-phenyloxazol-5-ol is a heterocyclic compound that belongs to the oxazole family It is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzyl-2-phenyloxazol-5-ol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to produce the oxazole ring. The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the synthesis of 4-Benzyl-2-phenyloxazol-5-ol may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-phenyloxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
4-Benzyl-2-phenyloxazol-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-phenyloxazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzylidene-2-phenyloxazol-5-one
- 4-(4-N,N-Diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one
- 4-(4-(1,4,7,10-Tetraoxa-13-azacyclopentadecyl)phenylmethylene)-2-(3-thienyl)oxazol-5-one
Uniqueness
4-Benzyl-2-phenyloxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its benzyl and phenyl groups contribute to its stability and potential for functionalization, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
195449-20-8 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-benzyl-2-phenyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C16H13NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-10,18H,11H2 |
InChI Key |
FCIVAYYGHJIQME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(OC(=N2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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